1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
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Overview
Description
1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a methanamine group at the 5th position of the indene structure, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene. This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Amination Reaction: The next step involves the introduction of the methanamine group. This is usually done through a nucleophilic substitution reaction where the indene derivative is reacted with a suitable amine source, such as methanamine, under controlled conditions.
Formation of Hydrochloride Salt: Finally, the free base of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- 1-(6-chloro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- 1-(7-ethyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
Comparison: Compared to similar compounds, 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 7th position may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
2680533-77-9 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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